molecular formula C8H13N3 B1420804 N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride CAS No. 921090-99-5

N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride

Cat. No. B1420804
M. Wt: 151.21 g/mol
InChI Key: VAFNVIBXNPWOAA-UHFFFAOYSA-N
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Description

“N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride” is a chemical compound with the empirical formula C6H13Cl2N3. It is a solid substance and is usually available for shipping within 2 business days . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3,(H,8,9);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride” is 198.09 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Histamine Analogues: The compound is a key intermediate in the synthesis of potent histamine H2 receptor agonists, derived from trans-urocanic acid, and is utilized in creating impromidine-type agonists (Sellier, Buschauer, Elz, & Schunack, 1992).
  • Crystal Structure Analysis: Studies involving similar imidazole-containing compounds, like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, provide insights into the bond lengths and electron density within these molecules, which is crucial for understanding their interactions and stability (Boechat et al., 2016).

Biological Applications

  • Selective Agonist for Histamine H3 Receptor: A cyclopropane-based analogue of this compound, having a cis-cyclopropane structure, was identified as a potent H3 receptor agonist, showcasing the effectiveness of the cyclopropane structure in histamine conformational restriction (Kazuta et al., 2003).
  • Antiangiogenic Agent Metabolism: KR-31831, a novel antiangiogenic agent containing a similar imidazole group, demonstrated the significance of its metabolites in therapeutic applications, showing the potential of such compounds in medical research (Kim et al., 2005).
  • Synthesis of Imidazole-Amine Ligands: The compound's structure aids in preparing imidazole-amine ligands with variable second-coordination spheres, highlighting its utility in creating diverse ligands for potential biological applications (Cheruzel et al., 2011).

Pharmaceutical Research

  • Development of LSD1 Inhibitors: Cyclopropanamine compounds, similar to the queried compound, have been investigated for their potential in treating various diseases, including schizophrenia and Alzheimer’s, by targeting the LSD1 enzyme (Blass, 2016).
  • Design of Antihypertensive Drugs: The structural motif of the compound is integral in the development of nonpeptide angiotensin II receptor antagonists, showcasing its relevance in creating orally active antihypertensive medications (Carini et al., 1991).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

N-[(5-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-10-8(11-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFNVIBXNPWOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride
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N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride
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N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride

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